(2-Aminophenyl)(pyridin-4-yl)methanol
Description
Contextualization within Amine- and Pyridine-Functionalized Organic Molecules
Amine- and pyridine-functionalized organic molecules are cornerstones of modern chemistry, with their derivatives finding extensive use in pharmaceuticals, agrochemicals, and catalysis. nih.gov The pyridine (B92270) ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.govnih.govrsc.org Its ability to participate in hydrogen bonding and coordinate with metal ions is crucial to its biological activity. nih.gov Similarly, the aminophenyl moiety is a key structural feature in many biologically active compounds and serves as a versatile synthetic intermediate.
The combination of both amine and pyridine functionalities within a single molecule, as seen in (2-Aminophenyl)(pyridin-4-yl)methanol, creates a platform for developing novel compounds with unique properties. These molecules can act as ligands for transition metals, leading to the formation of complexes with potential catalytic applications in reactions such as hydrogenation, polymerization, and cross-coupling. frontiersin.org In the realm of medicinal chemistry, the dual functionalities can allow for interactions with multiple biological targets or provide opportunities for diverse chemical modifications to optimize pharmacokinetic and pharmacodynamic profiles. frontiersin.org
Significance of Hydroxymethyl Linkers in Chemical Scaffolds
The hydroxymethyl group (-CH₂OH) is a small, polar functional group that can significantly influence the properties of a molecule. In medicinal chemistry, the introduction of a hydroxymethyl group can enhance water solubility, a critical factor for drug delivery and bioavailability. It can also participate in hydrogen bonding interactions with biological targets such as enzymes and receptors, thereby influencing the binding affinity and selectivity of a compound. Furthermore, the hydroxyl group can serve as a metabolic site, allowing for the controlled degradation and clearance of a drug from the body. It is also a versatile synthetic handle that can be readily modified to introduce other functional groups, enabling the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.
In the context of this compound, the hydroxymethyl linker provides a degree of conformational flexibility, allowing the aminophenyl and pyridinyl rings to adopt various spatial orientations. This flexibility can be crucial for binding to specific protein pockets or for the assembly of supramolecular structures.
Overview of Research Trajectories for Related Chemical Architectures
While specific research on this compound is still in its nascent stages, the research trajectories of related chemical architectures provide valuable insights into its potential applications.
Medicinal Chemistry: Derivatives of aminophenyl-pyridines are being actively investigated for a range of therapeutic applications. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have been synthesized and evaluated for their anticancer activity against human lung cancer cell lines, with some compounds showing greater potency than the established drug imatinib. frontiersin.org The aminomethyl-pyridine scaffold has been explored for the development of potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. nih.gov Furthermore, (2-aminocyclopropyl)phenyl derivatives containing a pyridine moiety have been designed as novel positron emission tomography (PET) imaging agents for lysine-specific demethylase 1 (LSD1) in the brain, highlighting the potential of this class of compounds in neuropharmacology. acs.org
Catalysis: The pyridine and amino functionalities are well-established coordinating groups for metal ions. Consequently, molecules incorporating both motifs are excellent candidates for the development of novel ligands for catalysis. Pyridine-based ligands are widely used in transition metal catalysis for a variety of organic transformations. nih.gov The addition of an amino group can modulate the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity. Research in this area is focused on developing new catalysts for a range of reactions, including cross-coupling, hydrogenation, and polymerization.
Materials Science: The ability of pyridine and amine groups to participate in hydrogen bonding and coordinate with metal ions makes them valuable building blocks for the construction of supramolecular assemblies and coordination polymers. These materials can exhibit interesting properties, such as porosity, luminescence, and magnetism, with potential applications in gas storage, sensing, and electronics. The hydroxymethyl group in this compound can also participate in hydrogen bonding, further directing the self-assembly of these molecules into well-defined architectures.
| Compound Name | CAS Number | Molecular Formula | Key Structural Features | Potential Research Area |
| This compound | 105250-17-7 | C₁₂H₁₂N₂O | 2-Aminophenyl, Pyridin-4-yl, Methanol (B129727) linker | Medicinal Chemistry, Catalysis, Materials Science |
| Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives | N/A | Varies | Aminophenyl, Pyridine, Amide linker | Anticancer Agents |
| 5-Aminomethyl-4-aryl-pyridines | N/A | Varies | Aminomethyl, Pyridine | DPP-4 Inhibitors (Diabetes) |
| (2-Aminocyclopropyl)phenyl pyridine derivatives | N/A | Varies | Aminocyclopropylphenyl, Pyridine | PET Imaging Agents (Neuroscience) |
Structure
3D Structure
Properties
CAS No. |
115177-60-1 |
|---|---|
Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
(2-aminophenyl)-pyridin-4-ylmethanol |
InChI |
InChI=1S/C12H12N2O/c13-11-4-2-1-3-10(11)12(15)9-5-7-14-8-6-9/h1-8,12,15H,13H2 |
InChI Key |
UPRNOIGBHHUETE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=NC=C2)O)N |
Origin of Product |
United States |
Advanced Structural Characterization and Spectroscopic Analysis of 2 Aminophenyl Pyridin 4 Yl Methanol
Spectroscopic Techniques for Molecular Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.
Proton NMR provides information about the chemical environment of each hydrogen atom in the molecule. The analysis of the ¹H NMR spectrum of (2-Aminophenyl)(pyridin-4-yl)methanol reveals distinct signals corresponding to the aminophenyl, pyridinyl, methine, hydroxyl, and amino protons. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
The pyridin-4-yl group is expected to show two sets of signals, each integrating to two protons. The protons at positions 2 and 6 of the pyridine (B92270) ring are chemically equivalent, as are the protons at positions 3 and 5. Due to the electronegativity of the nitrogen atom, the α-protons (positions 2 and 6) are deshielded and appear further downfield compared to the β-protons (positions 3 and 5). Each signal appears as a doublet due to coupling with its adjacent protons.
The 2-aminophenyl group presents a more complex pattern with four distinct aromatic protons. These protons typically appear in the range of 6.5 to 7.5 ppm. The coupling between these adjacent protons results in a series of doublets and triplets.
A key singlet signal corresponds to the methine proton (-CH(OH)-), which is situated between the two aromatic rings. The hydroxyl (-OH) and amino (-NH₂) protons typically appear as broad singlets, and their chemical shifts can vary depending on the solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine H-2, H-6 | ~8.5 | Doublet | ~6.0 |
| Pyridine H-3, H-5 | ~7.4 | Doublet | ~6.0 |
| Aminophenyl Protons | 6.6 - 7.3 | Multiplet | - |
| Methine CH | ~5.8 | Singlet | - |
| Amino NH₂ | Variable (Broad) | Singlet | - |
| Hydroxyl OH | Variable (Broad) | Singlet | - |
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of 11 distinct carbon signals are expected, as the carbons at positions 2 and 6 and positions 3 and 5 of the pyridine ring are equivalent.
The carbons of the pyridine ring are readily identifiable, with the carbon atoms adjacent to the nitrogen (C-2 and C-6) and the carbon atom at the point of substitution (C-4) appearing at lower field strengths (higher ppm values). The carbons of the aminophenyl ring typically resonate between 115 and 150 ppm. The carbon bearing the amino group (C-2') is significantly shielded, while the carbon attached to the methine group (C-1') is deshielded. The methine carbon (-CH(OH)-) itself is expected to appear in the range of 70-80 ppm. libretexts.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Pyridine C-2, C-6 | ~150 |
| Pyridine C-4 | ~148 |
| Pyridine C-3, C-5 | ~122 |
| Aminophenyl C-2' (C-NH₂) | ~147 |
| Aminophenyl C-1' (C-CH) | ~129 |
| Other Aminophenyl Carbons | 116 - 130 |
| Methine Carbon (CHOH) | ~75 |
To unequivocally assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (H-2/H-6 with H-3/H-5) and between the neighboring protons on the aminophenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal by linking it to its attached proton. For instance, the methine proton signal at ~5.8 ppm would show a cross-peak with the methine carbon signal at ~75 ppm.
Infrared (IR) and Vibrational Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands.
A prominent broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol group. rsc.org The N-H stretching vibrations of the primary amine group are expected to appear as two distinct sharp peaks in the 3300-3500 cm⁻¹ range. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹.
The region between 1400 and 1650 cm⁻¹ is characteristic of aromatic C=C and C=N ring stretching vibrations from both the phenyl and pyridine rings. The C-O stretching vibration of the secondary alcohol is expected to produce a strong band in the 1050-1150 cm⁻¹ region.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| Alcohol O-H | Stretch | 3200 - 3600 | Strong, Broad |
| Amine N-H | Stretch | 3300 - 3500 | Medium (two bands) |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |
| Aromatic C=C, C=N | Ring Stretch | 1400 - 1650 | Medium to Strong |
| Alcohol C-O | Stretch | 1050 - 1150 | Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
The molecular formula of this compound is C₁₂H₁₂N₂O, which corresponds to a monoisotopic mass of approximately 200.09 Da. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 200.
The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways would likely include:
Loss of a hydroxyl radical (•OH): Resulting in a fragment ion at m/z 183.
Loss of water (H₂O): Leading to a fragment at m/z 182.
Cleavage of the C-C bond between the methine carbon and one of the aromatic rings. This would lead to the formation of characteristic ions such as the pyridin-4-ylmethyl cation (m/z 92) or the 2-aminophenylmethyl cation (m/z 106).
The base peak could correspond to the tropylium-like ion [C₇H₇]⁺ at m/z 91 or the pyridyl cation itself. Analysis of the fragmentation of related structures like 4-Pyridinemethanol supports these predictions. nist.gov
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental composition.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure | Predicted m/z |
| [M]⁺ | C₁₂H₁₂N₂O⁺ | 200 |
| [M - OH]⁺ | C₁₂H₁₁N₂⁺ | 183 |
| [M - H₂O]⁺ | C₁₂H₁₀N₂⁺ | 182 |
| [C₆H₆N]⁺ | Pyridin-4-ylmethyl cation | 92 |
| [C₇H₈N]⁺ | 2-Aminophenylmethyl cation | 106 |
Pivotal Research on this compound Remains Elusive
Despite extensive searches of scientific literature, detailed structural and spectroscopic data for the chemical compound this compound, specifically concerning its solid-state characterization and conformational analysis, are not publicly available. As a result, a comprehensive article focusing on the advanced structural characterization and spectroscopic analysis as outlined cannot be generated at this time.
The requested in-depth analysis hinges on the availability of single-crystal X-ray diffraction (SCXRD) data. This experimental technique is fundamental for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Such data would provide critical insights into the molecule's conformation, including bond lengths, bond angles, and torsion angles. Furthermore, SCXRD analysis is essential for understanding the crystal packing, which involves identifying and characterizing intermolecular interactions like hydrogen bonding and π-stacking that govern the supramolecular architecture.
Without access to the crystallographic data for this compound, any discussion on its solid-state conformation and crystal packing would be purely speculative. Similarly, a comparative conformational analysis between the solid and solution states, which typically involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy in conjunction with SCXRD, cannot be performed.
While research exists for structurally related compounds, extrapolating this information to this compound would not meet the required standards of scientific accuracy and specificity for the target molecule. The scientific community awaits dedicated research that would elucidate the precise structural and conformational properties of this compound.
Theoretical and Computational Chemistry Studies of 2 Aminophenyl Pyridin 4 Yl Methanol
Quantum Chemical Investigations of Molecular Structure and Electronic Properties
Computational chemistry provides powerful tools for investigating the molecular structure, reactivity, and electronic characteristics of chemical compounds. For (2-Aminophenyl)(pyridin-4-yl)methanol, a molecule of interest due to its potential applications stemming from its constituent aminophenyl and pyridine (B92270) moieties, theoretical studies are crucial for a deeper understanding of its properties at the atomic level. Methodologies such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are instrumental in elucidating these characteristics. While specific computational studies focused exclusively on this compound are not extensively detailed in the available literature, the principles and expected outcomes can be thoroughly described based on studies of analogous and structurally related molecules.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the electronic structure and equilibrium geometry of molecules. The process of geometry optimization involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For this, hybrid functionals like B3LYP (Becke's three-parameter Lee-Yang-Parr) are commonly used in conjunction with basis sets such as 6-311++G(d,p), which provide a good balance between accuracy and computational cost. physchemres.orgirjet.net Once the geometry is optimized, it is confirmed to be a true minimum by ensuring the absence of any imaginary frequencies in the subsequent vibrational frequency calculation. researchgate.net
The optimized structural parameters, including bond lengths, bond angles, and dihedral angles, can be compared with experimental data from techniques like X-ray crystallography if available. For similar pyridine-methanol derivatives, DFT calculations have shown excellent agreement with experimental structures. nih.gov
Following optimization, the same theoretical level is used to compute the harmonic vibrational frequencies. These calculated frequencies correspond to the fundamental modes of vibration, which are experimentally observed in Infrared (IR) and Raman spectra. Due to the approximations inherent in the calculations (e.g., the harmonic approximation), a scaling factor is often applied to the computed frequencies to improve their agreement with experimental data. scispace.com The analysis of these vibrational modes, aided by potential energy distribution (PED) calculations, allows for a detailed assignment of the spectral bands to specific molecular motions, such as C-H stretching, N-H bending, and ring vibrations. researchgate.netscispace.com For instance, in related aromatic systems, C-H stretching vibrations are typically observed in the 3110–2929 cm⁻¹ range. scispace.com
Table 1: Representative Calculated Vibrational Frequencies and Assignments for an Analogous Compound, (RS)-(4-bromophenyl)(pyridine-2yl)methanol. scispace.com Note: This data is for an analogous compound to illustrate the type of results obtained from DFT calculations.
| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity | Assignment |
| 3838 | 3714 | 44.7 | ν(O-H) |
| 3213 | 3108 | 25.3 | ν(C-H) aromatic |
| 1610 | 1558 | 38.1 | ν(C=C) pyridine ring |
| 1485 | 1437 | 21.5 | δ(C-H) in-plane bend |
| 1220 | 1180 | 55.4 | ν(C-O) |
| 840 | 813 | 68.9 | γ(C-H) out-of-plane bend |
ν: stretching; δ: in-plane bending; γ: out-of-plane bending.
The electronic reactivity and stability of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. scirp.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.com A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and requires less energy to be excited. scirp.orgnih.gov DFT calculations are highly effective for determining the energies and spatial distributions of these orbitals. For this compound, the HOMO would likely be localized on the electron-rich aminophenyl ring, while the LUMO might be distributed over the electron-accepting pyridine ring. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation. In related pyridine derivatives, the HOMO-LUMO gap has been calculated to be around 5.3 eV, indicating significant stability. scispace.com
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as chemical hardness (η), chemical softness (S), electronegativity (χ), and the electrophilicity index (ω), which provide further insights into the molecule's behavior in chemical reactions. scirp.org
Table 2: Frontier Molecular Orbital Energies and Reactivity Descriptors for a Representative Pyridine Derivative. Note: Values are illustrative based on typical DFT calculations for similar compounds. scirp.org
| Parameter | Formula | Typical Value (eV) |
| HOMO Energy (E_HOMO) | - | -6.65 |
| LUMO Energy (E_LUMO) | - | -1.82 |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.83 |
| Ionization Potential (I) | -E_HOMO | 6.65 |
| Electron Affinity (A) | -E_LUMO | 1.82 |
| Chemical Hardness (η) | (I - A) / 2 | 2.415 |
| Electronegativity (χ) | (I + A) / 2 | 4.235 |
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and intramolecular charge transfer (ICT) within a molecule. nih.gov It transforms the complex, delocalized molecular orbitals into localized, chemically intuitive bonding, lone pair, and anti-bonding orbitals. The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.net
Table 3: Selected NBO Donor-Acceptor Interactions and Stabilization Energies for a Structurally Related Molecule. Note: This data is illustrative of typical NBO analysis results. nih.govacadpubl.eu
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Type of Interaction |
| π(C1-C6) | π(C2-C3) | 20.5 | π → π (Phenyl Ring) |
| π(C8-C9) | π(C11-C12) | 18.2 | π → π (Pyridine Ring) |
| LP(1) N7 | π(C1-C6) | 5.8 | n → π |
| LP(2) O13 | σ(C1-H2) | 1.2 | n → σ |
LP: Lone Pair
The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. scispace.com It provides a 3D visualization of the total electron density distribution onto the molecular surface. The MEP is color-coded to represent different potential values: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates areas of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent regions of intermediate or near-zero potential. researchgate.net
In this compound, the MEP map would likely show the most negative potential (red/yellow) localized around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the methanol (B129727) group, as well as the amino group. These sites would be the primary targets for electrophiles or hydrogen bond donors. Conversely, the most positive potential (blue) would be expected around the hydrogen atoms of the amino and hydroxyl groups, making them susceptible to attack by nucleophiles or acting as hydrogen bond donors. nih.gov The MEP map thus provides a clear and intuitive guide to the molecule's reactivity and intermolecular interaction preferences. scispace.com
Molecules with significant intramolecular charge transfer, often found in donor-π-acceptor systems, can exhibit large nonlinear optical (NLO) responses. These properties are crucial for applications in optoelectronics, telecommunications, and optical data storage. researchgate.net The NLO response of a molecule is quantified by its polarizability (α) and, more importantly, its first-order hyperpolarizability (β). DFT calculations provide a reliable method for computing these properties. rsc.org
For this compound, the electron-donating amino group and the electron-accepting pyridine ring form a donor-acceptor system, which is a prerequisite for a significant NLO response. The computed hyperpolarizability (β) value can be compared to that of standard NLO materials like urea (B33335) to assess its potential. researchgate.net Studies on similar aminopyridine-based organic materials have demonstrated remarkable NLO behavior, with hyperpolarizability values many times that of urea. researchgate.net A large calculated β value for this compound would indicate its promise as a candidate for NLO applications. rsc.org
Table 4: Calculated Nonlinear Optical Properties for an Analogous Donor-Acceptor Molecule. Note: Values are representative of those obtained in NLO computational studies. researchgate.netresearchgate.net
| Property | Symbol | Calculated Value (esu) |
| Dipole Moment | µ | 5.5 D |
| Mean Polarizability | <α> | 25 x 10⁻²⁴ |
| First Hyperpolarizability | β_tot | 10.0 x 10⁻³⁰ |
| Urea (Reference) | β_tot | 0.13 x 10⁻³⁰ |
To understand the electronic absorption properties and the behavior of the molecule in its excited states, Time-Dependent Density Functional Theory (TD-DFT) calculations are performed. researchgate.net This method is used to calculate the vertical excitation energies, corresponding oscillator strengths (f), and the nature of electronic transitions (e.g., n→π* or π→π*). The results can be used to simulate the molecule's UV-Visible absorption spectrum. nih.gov
For this compound, TD-DFT would likely predict strong absorption bands in the UV region corresponding to π→π* transitions within the aromatic rings and a lower energy band related to intramolecular charge transfer from the aminophenyl donor to the pyridine acceptor. researchgate.net The calculations can also be performed in different solvents using models like the Polarizable Continuum Model (PCM) to account for solvent effects on the electronic transitions. researchgate.net Furthermore, TD-DFT can be used to optimize the geometry of the first excited state (S1), providing insights into the structural changes that occur upon photoexcitation and the subsequent de-excitation pathways, such as fluorescence. nih.govnih.gov
Table 5: Illustrative TD-DFT Calculated Excitation Energies and Oscillator Strengths. Note: This data illustrates typical results for simulating a UV-Vis spectrum. scirp.orgresearchgate.net
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 3.95 | 314 | 0.08 | HOMO → LUMO (n→π) |
| S₀ → S₂ | 4.52 | 274 | 0.25 | HOMO-1 → LUMO (π→π) |
| S₀ → S₃ | 4.98 | 249 | 0.41 | HOMO → LUMO+1 (π→π*) |
Conformational Analysis and Energy Minima Predictions
Conformational analysis is a fundamental aspect of computational chemistry that seeks to identify the most stable three-dimensional arrangements of a molecule, known as conformers. These stable conformers correspond to energy minima on the potential energy surface (PES) of the molecule. For a flexible molecule like this compound, which has several rotatable single bonds, a thorough conformational analysis is crucial for understanding its structure-property relationships.
A key computational technique for identifying stable conformers is the Potential Energy Surface (PES) scan. This method involves systematically changing specific dihedral angles (torsion angles) in the molecule and calculating the resulting potential energy at each step. The resulting plot of energy versus dihedral angle reveals the energy barriers to rotation and the angles corresponding to energy minima.
For this compound, the primary dihedral angles of interest would be:
τ1: The angle defined by the C-C-O-H atoms of the methanol group.
τ2: The angle involving the bond connecting the phenyl ring to the chiral carbon.
τ3: The angle involving the bond connecting the pyridine ring to the chiral carbon.
The identification of stable conformers is achieved by locating the minima on the PES. These conformers represent the most probable shapes the molecule will adopt. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution, which depends on their relative energies.
Table 1: Hypothetical Relative Energies of Stable Conformers of this compound
| Conformer | Dihedral Angle (τ2) | Dihedral Angle (τ3) | Relative Energy (kcal/mol) |
| 1 | 60° | 180° | 0.00 |
| 2 | 180° | 60° | 1.25 |
| 3 | -60° | 180° | 0.15 |
| 4 | 180° | -60° | 1.30 |
Note: This table presents hypothetical data for illustrative purposes, based on typical energy differences observed in similar molecules.
Correlation of Theoretical Predictions with Experimental Spectroscopic Data
A powerful application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure determination. Density Functional Theory (DFT) is a widely used method for these predictions.
For this compound, key spectroscopic techniques for which theoretical predictions can be correlated with experimental data include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms in a molecule. These calculated shifts are then compared with the experimental NMR spectrum. A good correlation between the calculated and experimental chemical shifts provides strong evidence for the proposed molecular structure and its dominant conformation in solution. For a related compound, (2-Amino-pyridin-4-yl)-methanol, the experimental ¹H and ¹³C NMR spectra have been reported. chemicalbook.com A computational study on this molecule would involve optimizing its geometry and then calculating the NMR chemical shifts to see how well they match the experimental values.
Table 2: Comparison of Experimental and Hypothetical Calculated ¹³C NMR Chemical Shifts (ppm) for an Isomer, (2-Amino-pyridin-4-yl)-methanol
| Atom | Experimental Shift (ppm) chemicalbook.com | Hypothetical Calculated Shift (ppm) |
| C (CH₂OH) | 62.3 | 63.1 |
| C2 (Py) | 160.3 | 161.5 |
| C3 (Py) | 105.2 | 106.0 |
| C4 (Py) | 152.7 | 153.8 |
| C5 (Py) | 110.3 | 111.1 |
| C6 (Py) | 147.7 | 148.9 |
Note: The calculated values are hypothetical and for illustrative purposes to demonstrate the expected level of agreement.
IR Spectroscopy: Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. By comparing the calculated and experimental IR spectra, one can identify the characteristic vibrational modes of the molecule and confirm the presence of specific functional groups. Theoretical studies on pyridine derivatives have shown that DFT calculations can accurately predict the vibrational frequencies. nih.gov
The correlation of theoretical and experimental spectroscopic data is a cornerstone of modern chemical research, providing a detailed understanding of molecular structure and properties that is often unattainable through either approach alone.
Chemical Reactivity and Mechanistic Investigations of 2 Aminophenyl Pyridin 4 Yl Methanol
Reactions Involving the Hydroxyl Functionality (e.g., Esterification, Etherification, Oxidation)
The secondary alcohol group in (2-Aminophenyl)(pyridin-4-yl)methanol is a primary site for various chemical modifications, including esterification, etherification, and oxidation.
Esterification: The conversion of the hydroxyl group to an ester can be achieved through several standard methods. Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common approach, particularly with simple alcohols that can be used in excess. commonorganicchemistry.comgoogle.comnih.gov For more sensitive substrates, the Steglich esterification, utilizing dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), provides a milder alternative that can be effective in the presence of an amino group. reddit.com Another method involves the initial conversion of the carboxylic acid to a more reactive species, such as an acid chloride using thionyl chloride (SOCl₂), followed by reaction with the alcohol. commonorganicchemistry.com
Etherification: The formation of an ether linkage from the hydroxyl group can also be accomplished through various synthetic routes. While specific examples for this compound are not detailed in the literature, general methods for alcohol etherification are applicable.
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, (2-aminophenyl)(pyridin-4-yl)methanone. The selective oxidation of aminobenzyl alcohols presents a challenge due to the presence of the oxidizable amino group. d-nb.infonih.govresearchgate.net However, chemoselective methods have been developed. A copper(I) iodide/TEMPO/DMAP catalytic system using molecular oxygen as the oxidant has been shown to be effective for the aerobic oxidation of 2-aminobenzyl alcohols to 2-aminobenzaldehydes under mild, room temperature conditions. d-nb.infonih.govnih.gov Another approach involves the silver-catalyzed oxidation of ortho-aminobenzyl alcohol using potassium persulfate. rasayanjournal.co.in
Table 1: Oxidation of Substituted 2-Aminobenzyl Alcohols
| Substrate | Oxidizing Agent/Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Aminobenzyl alcohol | CuI/TEMPO/DMAP/O₂ | 2-Aminobenzaldehyde (B1207257) | 88 | d-nb.infonih.gov |
| (2-Amino-5-methylphenyl)methanol | CuI/TEMPO/DMAP/O₂ | 2-Amino-5-methylbenzaldehyde | 85 | d-nb.info |
| (2-Amino-5-chlorophenyl)methanol | CuI/TEMPO/DMAP/O₂ | 2-Amino-5-chlorobenzaldehyde | 84 | d-nb.info |
| ortho-Aminobenzyl alcohol | K₂S₂O₈/AgNO₃ | ortho-Aminobenzaldehyde | - | rasayanjournal.co.in |
Reactivity of the Amino Group (e.g., Acylation, Alkylation, Condensation Reactions for Schiff Base Formation)
The primary aromatic amino group is a versatile functional handle, readily undergoing acylation, alkylation, and condensation reactions.
Acylation: The amino group can be acylated to form amides. This reaction typically proceeds by treating the amine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base.
Alkylation: N-alkylation of the amino group can be challenging due to the potential for overalkylation, as the resulting secondary amine is often more nucleophilic than the primary amine. youtube.com However, selective N-methylation of aromatic amines can be achieved using dimethyl carbonate (DMC) as a green methylating reagent in the presence of a Cu–Zr bimetallic nanoparticle catalyst. nih.gov
Condensation Reactions for Schiff Base Formation: The primary amino group readily condenses with aldehydes and ketones to form imines, also known as Schiff bases. researchgate.netresearchgate.netyoutube.com This reaction is typically catalyzed by a small amount of acid or base and often involves the removal of water to drive the equilibrium towards the product. youtube.comnih.gov The formation of the imine proceeds via a carbinolamine intermediate which then dehydrates. nih.gov
Table 2: Synthesis of Schiff Bases from Primary Amines and Carbonyl Compounds
| Amine | Carbonyl Compound | Product | Conditions | Reference |
|---|---|---|---|---|
| Primary Amine | Aldehyde/Ketone | Imine (Schiff Base) | Acid/Base catalysis, heat | researchgate.net |
| Aniline (B41778) | Benzaldehyde | Benzalaniline | Direct mixing | youtube.com |
| 4-(4-aminophenyl)-morpholine | Various Aldehydes | Corresponding Schiff Bases | - | researchgate.net |
Transformations of the Pyridine (B92270) Moiety (e.g., N-Oxidation, Quaternization)
The nitrogen atom in the pyridine ring provides a site for electrophilic attack, leading to N-oxidation and quaternization.
N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using various oxidizing agents. Common reagents for this transformation include peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in the presence of a catalyst. arkat-usa.orgresearchgate.net The formation of the N-oxide modifies the electronic properties of the pyridine ring, making it more susceptible to certain substitution reactions. scripps.edu Selective N-oxidation of pyridines in the presence of other oxidizable groups like aliphatic amines can be challenging but has been achieved using specific catalytic systems. nih.gov
Quaternization: As a tertiary amine, the pyridine nitrogen can be alkylated by alkyl halides to form quaternary ammonium (B1175870) salts. mdpi.com This process, known as the Menshutkin reaction, is a classic SN2 reaction. mdpi.com The reactivity of the pyridine ring towards nucleophilic substitution is significantly enhanced upon quaternization. google.comgoogle.com The reaction is often carried out in polar aprotic solvents. mdpi.com
Table 3: Quaternization of Pyridine Derivatives
| Pyridine Derivative | Alkylating Agent | Solvent | Product | Reference |
|---|---|---|---|---|
| Pyridine | 1-Bromoadamantane | - | 1-(1-Adamantyl)pyridinium bromide | osti.gov |
| 4-Pyrrolidinopyridine | Various aromatic 2-bromoacetophenones | Acetonitrile (B52724) | Corresponding Quaternary Ammonium Bromides | mdpi.com |
| Nicotinamide | Methyl iodide | Ethanol/Acetone | 1-Methylnicotinamide iodide | researchgate.net |
Electrophilic Aromatic Substitution on the Phenyl and Pyridinyl Rings
The positions for electrophilic aromatic substitution on both the phenyl and pyridinyl rings are dictated by the directing effects of the existing substituents.
Phenyl Ring: The phenyl ring is activated towards electrophilic aromatic substitution by the strongly electron-donating amino (-NH₂) and hydroxyl (-OH, from the methanol (B129727) moiety) groups. Both are ortho-, para-directing groups. The combination of these two groups is expected to strongly activate the positions ortho and para to them. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the amino group.
Pyridinyl Ring: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. youtube.com Substitution, when it does occur, typically happens at the 3- and 5-positions (meta to the nitrogen). quora.com However, the formation of a pyridine N-oxide can alter this reactivity, allowing for substitution at the 4-position. quimicaorganica.org The nitration of pyridine-N-oxide, for example, can lead to the 4-nitro derivative. rsc.org
Studies of Reaction Mechanisms Governing Transformations
The mechanisms of the reactions involving this compound are generally well-understood based on studies of analogous systems.
The oxidation of the alcohol functionality often proceeds through mechanisms that can involve radical intermediates, as seen in copper-catalyzed aerobic oxidations, or through the formation of active catalytic species like Ag(II) in persulfate oxidations. rasayanjournal.co.inresearchgate.net
Schiff base formation is a well-established condensation reaction that proceeds through a nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate, followed by an acid or base-catalyzed dehydration. youtube.comnih.gov
The N-oxidation of pyridines with peroxides is believed to involve the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the oxidizing agent. arkat-usa.orgnih.gov Mechanistic studies on direct arylation of pyridine N-oxide suggest complex pathways that can involve cooperative catalysis between different metal centers. berkeley.eduacs.org
Electrophilic aromatic substitution on the phenyl ring follows the classical mechanism involving the formation of a resonance-stabilized carbocation intermediate (arenium ion). The electron-donating amino and hydroxyl groups stabilize the positive charge, particularly when the electrophile attacks at the ortho and para positions. On the pyridine ring, the deactivating effect of the nitrogen atom is due to its inductive electron withdrawal and its ability to be protonated under acidic conditions, further deactivating the ring. youtube.com
Coordination Chemistry and Metallosupramolecular Architectures of 2 Aminophenyl Pyridin 4 Yl Methanol
Ligand Design Principles and Coordination Modes
The molecular framework of (2-aminophenyl)(pyridin-4-yl)methanol presents a fascinating case for ligand design, offering several potential modes of coordination with metal ions. The strategic placement of a primary amine, a pyridine (B92270) nitrogen, and a hydroxyl group on a relatively rigid backbone suggests its capability to act as a versatile chelating and bridging ligand.
Chelation Potential of the Amine and Pyridine Nitrogen Atoms, and Hydroxyl Oxygen
The primary amine (-NH2) on the phenyl ring, the nitrogen atom of the pyridine ring, and the hydroxyl (-OH) group are all potential donor sites. The formation of stable five- or six-membered chelate rings is a strong driving force in the formation of metal complexes. Given the structure of this compound, several chelation scenarios can be envisaged:
Bidentate N,N'-Chelation: The amine nitrogen and the pyridine nitrogen could coordinate to a single metal center, forming a seven-membered chelate ring. While less common than five- or six-membered rings, such structures are not unprecedented.
Bidentate N,O-Chelation: The amine nitrogen and the hydroxyl oxygen could coordinate to a metal ion, which would result in a stable five-membered chelate ring. This mode of coordination is common for amino alcohol ligands.
Tridentate N,N',O-Coordination: In a facially or meridionally coordinating fashion, all three donor atoms could bind to a single metal center, provided the geometric constraints are favorable.
The acidity of the hydroxyl proton and the amine protons could also be influenced by coordination, potentially leading to deprotonation and the formation of anionic ligands, which would form stronger bonds with the metal centers.
Polydentate Ligand Design and Synthesis
Beyond its direct use, this compound serves as an excellent scaffold for the synthesis of more complex polydentate ligands. The reactive amine and hydroxyl groups provide handles for further functionalization. For instance, Schiff base condensation of the amine group with aldehydes or ketones could introduce additional donor atoms, expanding the denticity of the ligand. Etherification or esterification of the hydroxyl group could also be employed to incorporate other coordinating moieties.
Such synthetic modifications would allow for the rational design of ligands with specific geometric and electronic properties, tailored for the construction of intricate metallosupramolecular architectures such as coordination polymers, metal-organic frameworks (MOFs), and discrete molecular cages.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound would likely involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, temperature, and stoichiometry would be crucial in directing the outcome of the reaction and isolating crystalline products.
Formation of Coordination Compounds with Transition Metals (e.g., Cu(II), Ni(II), Zn(II))
Based on the known coordination chemistry of similar pyridine and aminophenyl-based ligands, it is highly probable that this compound would form stable complexes with a range of transition metals.
Copper(II): Cu(II) complexes are known for their diverse coordination geometries, often exhibiting Jahn-Teller distortion. One could anticipate the formation of square planar, square pyramidal, or octahedral complexes with this ligand. The potential for the ligand to act as a bridging unit could also lead to the formation of dinuclear or polynuclear copper(II) species with interesting magnetic properties.
Nickel(II): Ni(II) complexes commonly adopt octahedral, square planar, or tetrahedral geometries, often depending on the ligand field strength and steric factors. The flexible coordination potential of this compound could lead to the isolation of Ni(II) complexes with any of these geometries.
Zinc(II): As a d¹⁰ ion, Zn(II) does not have crystal field stabilization energy and its coordination geometry is primarily determined by steric and electrostatic factors. Tetrahedral and octahedral geometries are most common. The formation of Zn(II) complexes with this ligand could be of interest for their potential applications in fluorescence sensing or catalysis.
Spectroscopic and Analytical Characterization of Metal-Organic Adducts
A suite of spectroscopic and analytical techniques would be essential to characterize any newly synthesized metal complexes.
| Technique | Information Provided |
| Infrared (IR) Spectroscopy | Shifts in the stretching frequencies of the N-H, O-H, and C-N bonds upon coordination would provide direct evidence of the involvement of the amine, hydroxyl, and pyridine groups in bonding to the metal ion. |
| UV-Vis Spectroscopy | The d-d electronic transitions in the visible region would provide information about the coordination geometry of the metal ions (e.g., octahedral vs. tetrahedral for Ni(II) and Cu(II)). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy would be invaluable for elucidating the structure of the complex in solution. |
| Elemental Analysis | Would be used to determine the empirical formula of the complexes and to confirm the metal-to-ligand stoichiometry. |
| Mass Spectrometry | Would provide information on the molecular weight of the complex and could help to identify the formation of polynuclear species. |
Structural Analysis of Coordination Geometries
In the absence of experimental data for complexes of this compound, the scientific community is presented with a compelling opportunity. The synthesis and structural characterization of its coordination compounds would not only fill a void in the chemical literature but also potentially lead to the discovery of new materials with interesting catalytic, magnetic, or photophysical properties. The foundation for this exploration is set by the ligand's versatile design and the predictable, yet diverse, coordination preferences of transition metals.
Despite a comprehensive search for scientific literature, detailed research findings specifically on the coordination chemistry and metallosupramolecular architectures of This compound are not available in the public domain. As a result, the construction of an in-depth article focusing on its role in directed self-assembly, supramolecular polymerization, and crystal engineering, as per the requested outline, cannot be fulfilled at this time.
General principles of supramolecular chemistry suggest that a molecule like this compound, which possesses hydrogen bond donors (amino and hydroxyl groups) and acceptors (pyridine nitrogen), as well as aromatic rings capable of π-π stacking, has the potential to participate in the formation of ordered supramolecular structures. However, without specific studies on this compound, any discussion would be purely speculative and would not meet the requirement for scientifically accurate and detailed research findings.
Further research and publication in peer-reviewed scientific journals are necessary to elucidate the specific roles and applications of this compound in the field of supramolecular and coordination chemistry.
Synthetic Transformations and Derivative Chemistry of 2 Aminophenyl Pyridin 4 Yl Methanol
Diversification Strategies from the Core Scaffold
The chemical structure of (2-Aminophenyl)(pyridin-4-yl)methanol provides three primary sites for diversification: the phenyl ring, the pyridinyl ring, and the exocyclic amino and hydroxyl functional groups. Strategic manipulation of these sites allows for the systematic modulation of the molecule's steric and electronic properties.
Key diversification strategies include:
Aromatic Ring Modification: The introduction of various substituents onto the phenyl and pyridinyl rings is commonly achieved through cross-coupling reactions. This allows for the exploration of structure-activity relationships by altering properties like lipophilicity, hydrogen bonding capacity, and electronic distribution.
Functional Group Derivatization: The amino and hydroxyl groups are readily converted into a wide array of other functionalities. The amine can be acylated, alkylated, or used as a nucleophile in cyclization reactions. The hydroxyl group can be oxidized, esterified, or converted into a good leaving group for subsequent nucleophilic substitution.
Heterocyclic System Annulation: The inherent reactivity of the 2-amino group on the phenyl ring makes it an ideal starting point for the construction of fused heterocyclic systems, such as indoles, quinolines, or benzodiazepines, by reacting it with appropriate bifunctional reagents.
These approaches are often used in combination to generate extensive libraries of analogs for screening in drug discovery and materials development programs. The core scaffold is typically synthesized via the asymmetric hydrogenation of the corresponding (2-aminophenyl)(pyridin-4-yl)methanone, a method that provides enantiomerically enriched products. google.comgoogle.com
Synthesis of Analogs with Modified Phenyl or Pyridinyl Rings
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for modifying the aromatic rings of the this compound scaffold. nih.gov This strategy typically involves the reaction of a halogenated precursor (e.g., a bromo-substituted derivative) with a variety of aryl or heteroaryl boronic acids or their esters. nih.govnih.gov
For instance, starting with a bromo-substituted pyridinyl or phenyl ring on the core scaffold, a diverse range of substituents can be introduced. The reaction tolerates a wide array of functional groups on the boronic acid partner, enabling the synthesis of derivatives with tailored electronic and steric properties. rsc.org This method has been successfully applied to the synthesis of various biaryl and heterobiaryl pyridines. morressier.com The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with electron-deficient heteroaryl nucleophiles like those derived from pyridine (B92270). nih.gov
| Precursor Scaffold | Boronic Acid/Ester | Catalyst/Conditions | Resulting Modification |
| (2-Aminophenyl)(5-bromopyridin-4-yl)methanol | (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane/H₂O | Introduction of a 4-methoxyphenyl group at the 5-position of the pyridine ring. |
| (2-Amino-5-bromophenyl)(pyridin-4-yl)methanol | Phenylboronic acid | Pd(dppf)Cl₂, K₂CO₃, DME | Introduction of a phenyl group at the 5-position of the aminophenyl ring. mdpi.com |
| (2-Aminophenyl)(5-bromopyridin-4-yl)methanol | Thiophene-2-boronic acid | Pd(dppf)Cl₂, K₂CO₃, DME | Introduction of a 2-thiophenyl group at the 5-position of the pyridine ring. mdpi.com |
| (2-Amino-5-bromophenyl)(pyridin-4-yl)methanol | N-Boc-pyrrole-2-boronic acid | Pd(dppf)Cl₂, K₂CO₃, DME | Introduction of a protected pyrrole ring at the 5-position of the aminophenyl ring. mdpi.com |
This table presents hypothetical diversification strategies based on established Suzuki coupling methodologies for related pyridine and indazole systems.
Functionalization of the Hydroxyl and Amino Groups for Complex Chemical Structures
The amino and hydroxyl groups are primary handles for introducing structural complexity and modulating the physicochemical properties of the molecule.
Amino Group Functionalization: The primary amino group is a potent nucleophile and can be readily modified through various reactions.
Acylation and Sulfonylation: The amine can be acylated with acid chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride) or sulfonylated with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base like pyridine or triethylamine. These reactions convert the amine into neutral amide or sulfonamide functionalities, which can alter hydrogen bonding capabilities and steric bulk.
Alkylation: Reductive amination or direct alkylation can introduce alkyl substituents, converting the primary amine to a secondary or tertiary amine. This is a common strategy to modify basicity and lipophilicity. acs.org
Hydroxyl Group Functionalization: The secondary alcohol can be activated or transformed in several ways.
Oxidation: Mild oxidation can convert the secondary alcohol to the corresponding ketone, (2-aminophenyl)(pyridin-4-yl)methanone, which is a key precursor for asymmetric synthesis of the chiral alcohol. google.comgoogle.com
Esterification and Etherification: The hydroxyl group can be converted to esters or ethers to mask its polarity or to introduce new functional moieties.
Conversion to a Leaving Group: A critical transformation is the conversion of the hydroxyl group into a good leaving group to facilitate nucleophilic substitution. While tosylation with tosyl chloride (TsCl) in pyridine is a standard method, research on related pyridine methanols has shown that this can sometimes lead to an undesired chlorination product instead of the expected tosylate. researchgate.net Alternative methods, such as the Appel reaction (using triphenylphosphine and a halogen source), can be employed to generate the corresponding bromide, which is a versatile intermediate for substitution reactions. researchgate.net
| Functional Group | Reagent | Reaction Type | Product Functional Group |
| Amino | Acetyl Chloride / Pyridine | Acylation | Acetamide |
| Amino | Benzoyl Chloride / Triethylamine | Acylation | Benzamide |
| Amino | p-Toluenesulfonyl chloride (TsCl) / Pyridine | Sulfonylation | Tosylamide |
| Hydroxyl | Tosyl Chloride (TsCl) / Pyridine | Tosylation (potential chlorination) | Tosylate or Chloride researchgate.net |
| Hydroxyl | PPh₃ / CBr₄ | Appel Reaction (Bromination) | Bromide |
This table outlines common functionalization reactions for amino and hydroxyl groups.
Development of Related Heterocyclic Systems Incorporating the (Aminophenyl)pyridinylmethanol Framework
The this compound scaffold is an excellent precursor for synthesizing fused heterocyclic systems, leveraging the reactivity of the ortho-amino group. This process, known as annulation, involves the formation of a new ring fused to the aminophenyl moiety.
Imidazopyridine Analogs: While not directly forming a fused ring with the aminophenyl group, the aminopyridine motif is structurally analogous to the 2-aminophenyl group and is widely used in the synthesis of imidazo[1,2-a]pyridines. e3s-conferences.org This is typically achieved by reacting a 2-aminopyridine with α-haloketones (Tschitschibabin reaction), propargyl alcohols, or through multicomponent reactions involving aldehydes and alkynes. e3s-conferences.orgnih.govbio-conferences.org These methods highlight the utility of an amino group adjacent to a nitrogenous heterocycle in building fused bicyclic systems. organic-chemistry.org
Indole and Oxindole Synthesis: The 2-amino group on the phenyl ring can participate in intramolecular cyclization reactions. For example, derivatives of 4-(2-aminophenyl)-4-oxobutanenitriles undergo base-assisted oxidative cyclization to form 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.gov This demonstrates a pathway where the aminophenyl group, after suitable modification, can be cyclized to form indole-based structures.
Pyrazolopyridine Synthesis: The construction of pyrazolopyridines often involves the annulation of a pyridine ring onto a pre-existing pyrazole or vice versa. mdpi.com A common strategy involves the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or α,β-unsaturated ketones. mdpi.comarkat-usa.org Alternatively, functionalized pyridines, such as 2-chloro-3-nitropyridines, can be used as a template to build the pyrazole ring through a sequence of nucleophilic substitution and cyclization reactions like the Japp–Klingemann reaction. nih.gov These synthetic strategies showcase established methods for fusing pyridine rings with other five-membered heterocycles.
The application of these established cyclization methodologies to derivatives of this compound could lead to novel polycyclic frameworks incorporating the core structure, expanding its chemical diversity and potential applications.
Advanced Spectroscopic and Analytical Applications of 2 Aminophenyl Pyridin 4 Yl Methanol
Development of Analytical Methods for Detection and Quantification of Structural Analogs
The development of robust analytical methods is crucial for the quality control, impurity profiling, and pharmacokinetic studies of (2-Aminophenyl)(pyridin-4-yl)methanol and its structural analogs. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a primary technique for this purpose due to its sensitivity, selectivity, and wide applicability to aromatic compounds. dtic.milchromatographyonline.comscielo.brnih.gov
Structural analogs of this compound may include isomers (where the amino or hydroxyl groups are in different positions on the phenyl or pyridinyl rings), precursors, and degradation products. A reversed-phase HPLC method would be the standard approach for their separation. The method's development would involve optimizing the mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), the stationary phase (commonly a C18 column), and the detection wavelength. Given the presence of two aromatic rings, a UV detector set at a wavelength around 254 nm is expected to provide good sensitivity for the parent compound and its aromatic analogs. dtic.mil
For quantitative analysis, the method would be validated according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). chromatographyonline.com The internal standard method is often employed in HPLC to achieve higher accuracy in quantification by correcting for injection volume variations. dtic.mil
A typical HPLC method for the analysis of aromatic amines and pyridine (B92270) derivatives might utilize a gradient elution to separate compounds with a range of polarities within a reasonable timeframe. The table below outlines a hypothetical, yet representative, set of parameters for an HPLC-UV method for the analysis of this compound and its potential impurities.
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
In instances where higher sensitivity and selectivity are required, particularly for trace-level analysis in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) would be the method of choice. Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, especially for more volatile analogs or after appropriate derivatization. mdpi.comcdc.gov
Application in Surface-Enhanced Raman Scattering (SERS) Studies and Adsorption Phenomena
Surface-Enhanced Raman Scattering (SERS) is a powerful analytical technique that provides significantly enhanced Raman signals from molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. mdpi.com The unique structure of this compound makes it an excellent candidate for SERS studies, as both the pyridine and aminophenyl moieties are known to interact strongly with SERS-active substrates, leading to substantial signal enhancements. nih.govrsc.org
The adsorption of this compound onto a gold or silver nanoparticle surface is expected to occur primarily through the nitrogen atom of the pyridine ring and the amino group of the phenyl ring. researchgate.netresearchgate.net The lone pair of electrons on the pyridine nitrogen facilitates strong coordination to the metal surface. researchgate.net Similarly, the amino group can bind directly to the metal. The orientation of the molecule on the surface will dictate which vibrational modes are enhanced. If the molecule adsorbs with its aromatic rings perpendicular to the surface, the ring breathing modes are expected to show significant enhancement. researchgate.net Conversely, a parallel orientation would lead to the enhancement of in-plane vibrational modes.
SERS studies of pyridine on various metal surfaces have shown that the enhancement factor and the spectral features are highly dependent on the nature of the metal, the surface morphology, and the experimental conditions. nih.gov For pyridine adsorbed on silver, prominent bands corresponding to the ring breathing modes are typically observed around 1000-1050 cm⁻¹. dtic.mil
For the aminophenyl moiety, SERS studies of similar molecules like 4-aminothiophenol (B129426) have been extensively reported. researchgate.netacs.orgrsc.orgnih.gov These studies reveal that the molecule can bind to the metal surface through both the amino and thiol groups, and the SERS spectrum is sensitive to the adsorption geometry and the surrounding environment. While this compound lacks a thiol group, the principles of adsorption through the amino group are transferable.
The SERS spectrum of this compound would likely exhibit characteristic bands from both the pyridine and aminophenyl rings. The table below summarizes some of the expected prominent Raman bands and their tentative assignments based on literature data for pyridine and aminophenol derivatives.
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Associated Moiety |
|---|---|---|
| ~1610 | C-C stretching | Pyridine Ring |
| ~1590 | C-C stretching | Phenyl Ring |
| ~1215 | C-H in-plane bending | Pyridine Ring |
| ~1150 | C-N stretching | Aminophenyl |
| ~1035 | Ring breathing | Pyridine Ring |
| ~1005 | Ring breathing | Phenyl Ring |
| ~850 | C-H out-of-plane bending | Phenyl Ring |
The SERS enhancement factor for this compound is anticipated to be substantial, potentially in the order of 10⁴ to 10⁶, depending on the substrate and experimental setup. This high sensitivity would allow for the detection of trace amounts of the compound, making SERS a valuable tool for its analysis in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
